![molecular formula C10H9NO B13956603 1H,3H-Pyrano[3,4-B]pyrrolizine CAS No. 507221-93-4](/img/structure/B13956603.png)
1H,3H-Pyrano[3,4-B]pyrrolizine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H,3H-Pyrano[3,4-B]pyrrolizine is a heterocyclic compound that features a unique fusion of pyrano and pyrrolizine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and diverse chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H,3H-Pyrano[3,4-B]pyrrolizine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyrrolizine derivatives with aldehydes or ketones in the presence of acid catalysts. The reaction conditions often involve refluxing the mixture in solvents like ethanol or acetic acid to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also explored to minimize environmental impact.
化学反応の分析
Types of Reactions: 1H,3H-Pyrano[3,4-B]pyrrolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrano or pyrrolizine rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with functional groups like carboxylic acids or ketones.
Reduction: Reduced derivatives with hydrogenated rings.
Substitution: Substituted derivatives with various functional groups attached to the pyrano or pyrrolizine rings.
科学的研究の応用
1H,3H-Pyrano[3,4-B]pyrrolizine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of novel materials with specific chemical properties.
作用機序
The mechanism of action of 1H,3H-Pyrano[3,4-B]pyrrolizine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
類似化合物との比較
1H,3H-Pyrano[3,4-B]pyrrolizine can be compared with other similar heterocyclic compounds, such as:
1H-Pyrazolo[3,4-B]pyridines: These compounds also feature fused heterocyclic rings and exhibit diverse biological activities.
Pyrrolopyrazines: Known for their bioactivity and used in medicinal chemistry.
Pyranoquinolines: Another class of fused heterocycles with significant biological importance.
Uniqueness: this compound is unique due to its specific ring fusion and the resulting chemical properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.
特性
CAS番号 |
507221-93-4 |
|---|---|
分子式 |
C10H9NO |
分子量 |
159.18 g/mol |
IUPAC名 |
2,4-dihydropyrano[3,4-b]pyrrolizine |
InChI |
InChI=1S/C10H9NO/c1-2-9-6-8-7-12-5-3-10(8)11(9)4-1/h1-4,6H,5,7H2 |
InChIキー |
VNSPPKHDPLRZHM-UHFFFAOYSA-N |
正規SMILES |
C1C=C2C(=CC3=CC=CN23)CO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


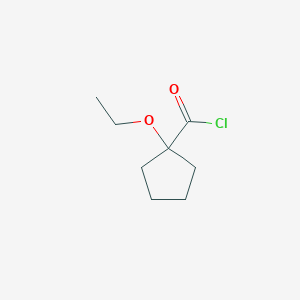
![5-Chloro-2-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13956521.png)


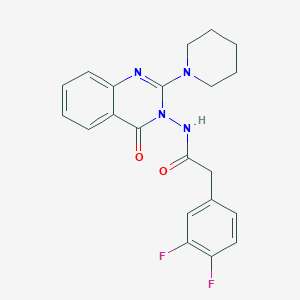

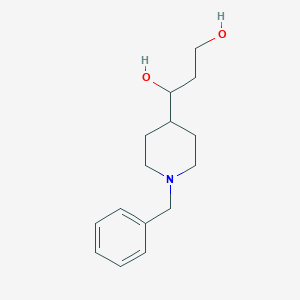
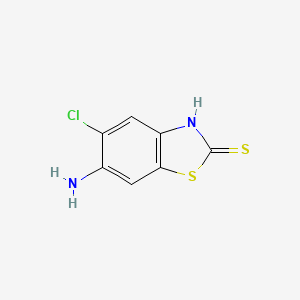


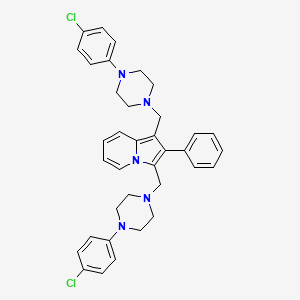

![4-[(Aminooxy)methyl]benzaldehyde](/img/structure/B13956597.png)

